Product packaging for N-(3-Methoxy-4-nitrophenyl)acetamide(Cat. No.:CAS No. 20628-19-7)

N-(3-Methoxy-4-nitrophenyl)acetamide

Cat. No.: B1338348
CAS No.: 20628-19-7
M. Wt: 210.19 g/mol
InChI Key: ROIFYZDOQOPGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(3-Methoxy-4-nitrophenyl)acetamide (CAS 20628-19-7) is a specialized organic compound with the molecular formula C 9 H 10 N 2 O 4 and a molecular weight of 210.19 g/mol . It is a regioisomeric nitration product of N-(4-Methoxyphenyl)acetamide and serves as a versatile building block in chemical synthesis . Its primary researched application is as a key intermediate in the synthesis of disperse dyes, which are noted for their consistent quality and high tensile strength . In the crystal structure, the methoxy and acetamide groups are nearly coplanar with the phenyl ring, while the nitro group is twisted out of this plane; molecules form chains in the crystal via N-H···O hydrogen bonds to the nitro oxygen . This compound is for research purposes and is not intended for diagnostic or therapeutic uses. Researchers can typically procure it with a purity of 95.0% or higher . It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B1338348 N-(3-Methoxy-4-nitrophenyl)acetamide CAS No. 20628-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-8(11(13)14)9(5-7)15-2/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIFYZDOQOPGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547950
Record name N-(3-Methoxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20628-19-7
Record name N-(3-Methoxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation Strategies

Classical Synthesis Approaches

Traditional synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide relies on two principal retrosynthetic strategies: the acylation of a pre-existing aniline (B41778) derivative or the nitration of a preformed acetanilide (B955).

Acylation of Substituted Anilines

This method involves the direct acylation of 3-methoxy-4-nitroaniline (B176388). The core of this reaction is the formation of an amide bond by treating the primary amine group of the aniline with an acylating agent. Acetic anhydride (B1165640) is a commonly used reagent for this purpose, often in the presence of a solvent like glacial acetic acid.

Table 1: Representative Conditions for Acylation of Methoxy-Nitroanilines

Starting MaterialAcylating AgentSolventTemperatureTimeReference
4-methoxy-2-nitroaniline (B140478)Acetic AnhydrideGlacial Acetic AcidRoom Temperature18 hours nih.goviucr.org
4-methoxy-3-nitroaniline (B184566)Acetic AnhydrideGlacial Acetic AcidReflux2 hours iucr.org

Nitration of Preformed Acetanilides

An alternative classical route is the electrophilic aromatic substitution, specifically the nitration, of a pre-existing acetanilide, in this case, N-(3-methoxyphenyl)acetamide. This approach first protects the highly activating amino group as an acetamide (B32628), which moderates its reactivity and provides steric hindrance.

The nitration is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). jcbsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The directing effects of the substituents on the aromatic ring are crucial for the outcome. Both the acetamido (-NHCOCH₃) and methoxy (B1213986) (-OCH₃) groups are ortho-, para-directing activators. In N-(3-methoxyphenyl)acetamide, the positions ortho to the methoxy group are 2 and 4, while the position para is 6. The positions ortho to the acetamido group are 2 and 4. The strong directing influence of both groups to the 4-position, which is also less sterically hindered than the 2-position (located between the two substituents), results in the selective formation of this compound. The reaction is highly exothermic and requires careful temperature control, usually by cooling in an ice bath, to prevent over-nitration and the formation of unwanted byproducts. jcbsc.orgresearchgate.net

Table 2: Typical Reagents for Nitration of Acetanilides

SubstrateNitrating AgentCatalyst/SolventKey ConditionReference
N-phenylacetamideConc. Nitric AcidConc. Sulfuric AcidLow Temperature (<20°C) jcbsc.org
N-(3-methoxyphenyl)acetamideConc. Nitric AcidConc. Sulfuric AcidLow Temperature (e.g., 0-20°C) google.com

Advanced Synthetic Techniques

To overcome some limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to a dramatic reduction in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgjchps.com

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the principles can be applied to the classical routes. For example, the acylation of 3-methoxy-4-nitroaniline with acetic anhydride could potentially be completed in minutes instead of hours. nih.gov Similarly, the nitration of N-(3-methoxyphenyl)acetamide could be performed rapidly under controlled microwave conditions. This green chemistry approach is advantageous for its efficiency and speed. ajrconline.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHours to DaysSeconds to Minutes nih.gov
Energy EfficiencyLow (heats vessel first)High (direct heating of molecules) ajrconline.org
Product YieldVariableOften Higher jchps.comnih.gov

Biocatalytic Approaches to this compound Formation

Biocatalysis involves the use of enzymes or whole microorganisms to catalyze chemical reactions. This approach offers high selectivity (chemo-, regio-, and stereoselectivity) and operates under mild, environmentally benign conditions. However, direct biocatalytic routes for the synthesis of specialized compounds like this compound are not widely reported in the literature.

A potential application of biocatalysis in this context is in the purification or resolution of isomers. For instance, if a chemical synthesis (e.g., nitration) produces a mixture of isomers, a specific enzyme could be used to selectively modify or hydrolyze the unwanted isomer, allowing for the easy separation of the desired product. A study on the preparation of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside employed a fungal β-N-acetylhexosaminidase for the selective enzymatic hydrolysis of the unwanted β-anomer from a chemically synthesized anomeric mixture. mdpi.com This chemo-enzymatic strategy highlights how biocatalysis can be integrated with classical synthesis to achieve high purity products.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is dependent on the optimization of various reaction parameters to maximize yield and minimize the formation of impurities.

For the nitration route , critical factors include:

Nitrating Agent: The choice and concentration of the nitrating system (e.g., mixed acid vs. other reagents) can significantly impact reactivity and selectivity. acs.org

Temperature: As nitration is highly exothermic, maintaining a low and stable temperature is crucial to prevent side reactions and ensure safety. jcbsc.org

Reaction Time: The duration of the reaction must be sufficient for completion without leading to product degradation or the formation of dinitro-products.

Stoichiometry: The molar ratio of nitric acid to the acetanilide substrate must be carefully controlled. An excess may lead to over-nitration, while an insufficient amount will result in incomplete conversion. acs.org

For the acylation route , key parameters for optimization include:

Acylating Agent: The choice between agents like acetic anhydride and acetyl chloride can affect reactivity and the byproducts formed.

Temperature and Time: The balance between reaction temperature and time determines the rate and extent of the conversion. Conditions can range from room temperature for extended periods to reflux for shorter durations. nih.goviucr.org

Catalyst: While often not necessary, the use of a base or acid catalyst can sometimes accelerate the reaction.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.

Continuous flow reactors offer a modern approach to optimizing such reactions by providing superior control over temperature, mixing, and reaction time, leading to improved safety, yield, and product quality. google.com

Table 4: Key Parameters for Synthesis Optimization

Reaction TypeParameterObjective
NitrationTemperatureControl exothermicity, prevent side reactions
Reagent Ratio (HNO₃:Substrate)Ensure complete mononitration, avoid dinitration
Reaction TimeMaximize conversion, minimize degradation
MixingEnsure homogeneous reaction, prevent localized overheating
AcylationTemperatureAchieve reasonable reaction rate without decomposition
Reagent Ratio (Acylating Agent:Aniline)Drive reaction to completion, simplify purification
SolventEnsure solubility of reactants, facilitate reaction

Table of Compounds

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Investigations

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding of a compound. However, a thorough review of available scientific literature and chemical databases did not yield specific experimental spectroscopic data for N-(3-Methoxy-4-nitrophenyl)acetamide. The following sections outline the standard spectroscopic methods used for such characterization, though experimental findings for the title compound are not publicly available at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra would provide definitive information on the chemical environment of the hydrogen and carbon atoms, respectively, in this compound. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetamide (B32628) group protons, with their chemical shifts and coupling patterns revealing their connectivity. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, confirming the carbon framework.

Despite the utility of this technique, experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, IR and Raman spectra would be expected to show characteristic absorption or scattering bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, the asymmetric and symmetric stretching of the nitro group, C-O stretching of the methoxy group, and various vibrations of the aromatic ring.

A comprehensive search of scientific databases did not uncover any published experimental FT-IR or Raman spectra for this compound.

Mass Spectrometry for Molecular Identification

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, which would confirm its identity. Analysis of the fragmentation pattern could further elucidate the structure by showing the loss of specific functional groups.

Detailed experimental mass spectrometry data, including fragmentation analysis for this compound, has not been reported in the accessible scientific literature.

Crystallographic Analysis and Molecular Architecture

In contrast to the lack of spectroscopic data, the molecular and crystal structure of this compound has been thoroughly investigated.

Single-Crystal X-ray Diffraction Studies of this compound and Related Analogs

Single-crystal X-ray diffraction analysis of this compound has provided precise details about its three-dimensional structure. researchgate.netnih.gov The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net A key finding from these studies is that the 12-atom methoxyphenylacetamide group is nearly planar, with a root-mean-square deviation of 0.042 Å. researchgate.netnih.gov Both the methoxy and acetamide groups are almost coplanar with the phenyl ring. researchgate.netnih.gov The C—N—C—O torsion angle is reported to be 0.2 (4)°, which is insignificantly different from zero. researchgate.netnih.gov However, the nitro group is twisted out of this plane by approximately 30° and is disordered over two orientations. researchgate.netnih.gov

In comparison to its isomers, such as N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, there are notable differences in the disposition of the nitro and acetamide substituents. iucr.orgnih.gov For instance, in N-(4-methoxy-2-nitrophenyl)acetamide, the acetamide group is significantly twisted out of the phenyl plane. nih.goviucr.org

Detailed crystallographic data for this compound are presented in the table below. researchgate.net

Parameter Value
Chemical formulaC₉H₁₀N₂O₄
Molecular weight (Mr)210.19
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)10.8740 (8)
b (Å)7.0136 (6)
c (Å)12.2891 (12)
β (°)92.313 (5)
Volume (ų)936.48 (14)
Z4
Temperature (K)90
Radiation typeCu Kα
Density (calculated) (Mg m⁻³)1.491

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

The crystal packing of this compound is stabilized by intermolecular hydrogen bonds. researchgate.netnih.gov In the crystal, the N—H group of the acetamide moiety acts as a hydrogen bond donor to a nitro oxygen atom of an adjacent molecule. researchgate.netnih.gov This interaction generates chains of molecules that propagate in the direction. researchgate.netnih.gov Notably, the amide carbonyl oxygen atom is not involved in this hydrogen bonding network. researchgate.netnih.gov This is in contrast to some related structures where the amide carbonyl is an acceptor. iucr.orgnih.gov The absence of an intramolecular hydrogen bond is also a key feature of the crystal structure of this compound. iucr.orgnih.gov

The specific geometry of the primary hydrogen bond is detailed in the table below. nih.gov

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N1—H1N···O3Aⁱ0.87 (3)2.37 (3)3.122 (4)145 (3)
N1—H1N···O3ⁱ0.87 (3)2.59 (3)3.410 (5)157 (2)
(Symmetry code: (i) x-1/2, -y+1/2, z-1/2)

Based on a comprehensive search of available scientific literature, detailed experimental or computational studies specifically characterizing the conformational preferences and torsion angles of this compound could not be located. Research and crystallographic data are readily available for its isomers, such as N-(4-methoxy-3-nitrophenyl)acetamide and N-(4-methoxy-2-nitrophenyl)acetamide, but not for the specified compound.

Therefore, the section on Conformational Preferences and Torsion Angle Analysis for this compound cannot be completed at this time.

Chemical Reactivity and Derivatization Strategies of N 3 Methoxy 4 Nitrophenyl Acetamide

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack but is itself susceptible to a variety of chemical transformations, most notably reduction.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis, providing a gateway to a vast array of further chemical modifications. This conversion transforms the electron-withdrawing nitro group into a strongly electron-donating amino group, profoundly altering the chemical nature of the aromatic ring. The resulting product from the reduction of N-(3-Methoxy-4-nitrophenyl)acetamide is N-(4-amino-3-methoxyphenyl)acetamide, a key synthetic intermediate.

A variety of methods can be employed for this transformation, with catalytic hydrogenation being the most common. This involves the use of hydrogen gas in the presence of a metal catalyst. While direct studies on this compound are limited, extensive research on its isomer, N-(4-methoxy-3-nitrophenyl)acetamide, provides valuable insight into effective reaction conditions. Catalytic hydrogenation using bimetallic copper/nickel nanoparticles has been shown to be effective, achieving high conversion and selectivity. Similarly, palladium on carbon (Pd/C) is a standard catalyst for this type of reduction.

Alternative methods include the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst or metal-based reductions, such as with Raney Nickel. These methods offer chemoselective reduction of the nitro group without affecting other functional groups like the amide.

Table 1: Exemplary Conditions for the Reduction of Isomeric Nitroacetanilides
Starting MaterialReagents and CatalystSolventTemperatureYield/SelectivityProductReference
N-(4-methoxy-3-nitrophenyl)acetamideH₂, Cu₀.₇Ni₀.₃ bimetallic catalystNot specified140 °C99.4% selectivity at 95.7% conversionN-(3-amino-4-methoxyphenyl)acetamide researchgate.netechemi.com
N-(4-methoxy-3-nitrophenyl)acetamideNaBH₄, Cu nanoparticlesWater35 °C99.6% selectivity at 100% conversionN-(3-amino-4-methoxyphenyl)acetamide chemmethod.com
2-nitro-4-methoxy acetanilide (B955)H₂, Raney NickelMethanol65-70 °CHigh Yield2-amino-4-methoxy acetanilide google.com

Further electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the three existing substituents. The outcome of such a reaction can be predicted by analyzing the cumulative electronic influence of these groups.

Acetamide (B32628) (-NHCOCH₃) group: This is an activating, ortho-, para- directing group.

Methoxy (B1213986) (-OCH₃) group: This is a strongly activating, ortho-, para- directing group.

Nitro (-NO₂) group: This is a strongly deactivating, meta- directing group.

The positions on the aromatic ring are influenced as follows:

Position 2: Activated by the ortho effect of the acetamide group and the para effect of the methoxy group. It is also a meta position relative to the deactivating nitro group, making it one of the least deactivated positions.

Position 5: Strongly deactivated by the para nitro group and sterically hindered by the adjacent methoxy group.

Position 6: Activated by the ortho effect of the acetamide group and the ortho effect of the methoxy group. It is also meta to the nitro group.

Based on this analysis, the positions at C2 and C6 are the most nucleophilic and therefore the most likely sites for attack by an electrophile (e.g., in nitration, halogenation, or sulfonation). The combined activating effects of the acetamide and methoxy groups at these positions are strong enough to overcome the deactivating influence of the nitro group.

Table 2: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution
PositionEffect of -NHCOCH₃ (at C1)Effect of -OCH₃ (at C3)Effect of -NO₂ (at C4)Overall Predicted Reactivity
C2Activating (ortho)Activating (para)Deactivating (meta)Highly Favored
C5-Steric HindranceDeactivating (ortho)Disfavored
C6Activating (ortho)Activating (ortho)Deactivating (meta)Highly Favored

Reactions of the Acetamide Functionality

The acetamide group offers another site for chemical modification, primarily through hydrolysis or reactions at the amide nitrogen.

The acetamide group can be hydrolyzed back to a primary amine (aniline) and acetic acid. This reaction is typically carried out under either acidic or basic conditions with heating.

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl or H₂SO₄), the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: Under basic conditions (e.g., NaOH), the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis for amides.

For this compound, hydrolysis would yield 3-methoxy-4-nitroaniline (B176388). This reaction can be useful if the free aniline (B41778) is required for subsequent synthetic steps, and the acetyl group was initially introduced as a protecting group.

The amide nitrogen in this compound possesses a hydrogen atom that can be substituted. This typically requires deprotonation with a strong base to form an amidate anion, which can then act as a nucleophile. For instance, N-alkylation can be achieved by treating the acetanilide with a base like sodium hydride followed by an alkyl halide. Research on halogen-substituted acetanilides has shown that N-alkylation can proceed efficiently in alkaline aqueous or organic solutions. researchgate.net This strategy allows for the introduction of various alkyl groups onto the amide nitrogen, further diversifying the molecular structure.

Utilization as a Synthetic Intermediate for Complex Molecules

The true synthetic utility of this compound is realized through its conversion into N-(4-amino-3-methoxyphenyl)acetamide. This diamine derivative is a valuable building block, particularly for the synthesis of heterocyclic compounds. The ortho-disposed amino and methoxy groups, along with the para-acetamido group, provide a versatile platform for constructing fused ring systems.

One prominent application is in the synthesis of substituted benzimidazoles, a class of heterocycles with significant importance in medicinal chemistry. For example, N-(4-amino-3-methoxyphenyl)acetamide can be cyclized to form mercaptobenzimidazoles, which are key intermediates for proton pump inhibitors like Omeprazole. google.com The general process involves reacting the diamine derivative (or its hydrolyzed form) with reagents like carbon disulfide in a basic medium to construct the imidazole (B134444) ring fused to the benzene (B151609) core. google.com

The reaction sequence is as follows:

Reduction: this compound is reduced to N-(4-amino-3-methoxyphenyl)acetamide.

Cyclization: The resulting diamine derivative is reacted with a suitable one-carbon synthon (e.g., carboxylic acids, aldehydes, or carbon disulfide) to form the fused heterocyclic ring. For instance, reaction with carbon disulfide yields a mercaptobenzimidazole. google.com

This demonstrates that this compound, via its reduced form, serves as a crucial precursor for the synthesis of complex, biologically active molecules.

Biological Activities and Pharmacological Investigations

Antimicrobial Activity Evaluations

Comprehensive studies evaluating the antimicrobial efficacy of N-(3-Methoxy-4-nitrophenyl)acetamide are not readily found in existing literature. The potential for antimicrobial action can be inferred from research on structurally related compounds, but direct evidence is lacking.

Specific data on the in vitro or in vivo antibacterial activity of this compound against common pathogens such as Escherichia coli or Staphylococcus aureus is not available in the reviewed scientific literature. Therefore, no definitive statements can be made regarding its spectrum of activity or potency.

There is currently no published research investigating the potential synergistic or antagonistic interactions of this compound with conventional antibiotics like ampicillin or gentamicin. Such studies are crucial for understanding the potential role of a new compound in combination therapies to combat antimicrobial resistance.

Scientific literature lacks specific studies on the antifungal properties of this compound against clinically relevant fungi such as Candida albicans or Aspergillus niger. The potential for this compound to inhibit fungal growth remains an uninvestigated area.

Anti-inflammatory Property Assessments

Direct assessment of the anti-inflammatory properties of this compound has not been a focus of published research. While other acetamide (B32628) derivatives have shown promise in this area, the specific activity of this compound is unknown.

There is a lack of available data from in vitro studies to determine if this compound can modulate key inflammatory pathways. Research into its effects on inflammatory mediators such as cyclooxygenase (COX) enzymes, nitric oxide (NO) production in macrophages, or the tumor necrosis factor-alpha (TNF-α) signaling pathway has not been reported.

Due to the absence of preclinical studies, the potential therapeutic relevance of this compound in established animal models of inflammation, such as the carrageenan-induced paw edema model, has not been evaluated. Therefore, its efficacy as a potential anti-inflammatory agent in a physiological context remains undetermined.

Anticancer and Cytotoxicity Studies

The cytotoxic potential of phenylacetamide derivatives, the class to which this compound belongs, has been evaluated against various human cancer cell lines. Research indicates that the presence and position of substituents on the phenyl ring, such as nitro and methoxy (B1213986) groups, are critical determinants of cytotoxic efficacy.

Screening Against Human Cancer Cell Lines

Studies on a range of phenylacetamide derivatives have demonstrated potent cytotoxic effects against human cancer cell lines, including breast (MCF-7), prostate (PC3), and nerve (PC12) cancer cells. nih.govresearchgate.net The presence of a nitro group on the phenyl ring is particularly significant. For instance, phenylacetamide derivatives featuring a nitro moiety have been shown to exhibit a higher cytotoxic effect compared to analogous compounds with a methoxy group. researchgate.netnih.gov

In one study, a derivative with a nitro group in the para-position—analogous to the substitution pattern of this compound—exerted a strong cytotoxic effect against the MDA-MB-468 breast cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 0.76 ± 0.09 µM. nih.gov While this specific derivative was not this compound itself, the findings underscore the importance of the 4-nitro group for activity. Generally, phenylacetamide derivatives have shown promising activity, with some compounds demonstrating IC50 values in the low micromolar range against various cell lines. nih.gov

Cytotoxicity of Phenylacetamide Derivatives Against Human Cancer Cell Lines
Compound TypeCell LineIC50 (µM)Reference
Phenylacetamide with p-nitro groupMDA-MB-468 (Breast)0.76 ± 0.09 nih.gov
Phenylacetamide derivative 3dMDA-MB-468 (Breast)0.6 ± 0.08 nih.gov
Phenylacetamide derivative 3dPC-12 (Nerve)0.6 ± 0.08 nih.gov
Phenylacetamide derivative 3cMCF-7 (Breast)0.7 ± 0.08 nih.gov
Phenylacetamide with m-nitro group (2b)PC3 (Prostate)52 researchgate.netnih.gov
Phenylacetamide with p-nitro group (2c)MCF-7 (Breast)100 researchgate.netnih.gov

Investigations into Anti-proliferative Mechanisms

The anti-proliferative effects of phenylacetamide derivatives are closely linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov Investigations into the underlying molecular mechanisms have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. nih.gov

One of the primary mechanisms involves the activation of caspases, which are key enzymes in the execution phase of apoptosis. Studies have demonstrated that treatment with active phenylacetamide derivatives leads to a significant increase in caspase-3 activity in cancer cells. nih.gov Furthermore, these compounds have been observed to influence the expression of proteins in the Bcl-2 family, which are crucial regulators of the intrinsic apoptotic pathway. Specifically, they can cause an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. nih.gov The induction of apoptosis is further confirmed by assays showing increased DNA fragmentation, a hallmark of this cell death process. nih.gov Some phenylacetamide resveratrol derivatives have also been found to cause cell cycle arrest at the G1 phase, preventing cancer cells from proceeding to DNA synthesis and cell division. nih.gov

Antitubercular Activity Screening

While direct studies on the antitubercular activity of this compound are not extensively documented in the reviewed literature, the broader class of acetamide-containing compounds has been identified as a source of novel inhibitors of Mycobacterium tuberculosis. A recent high-throughput screen identified an acetamide, designated E11, which demonstrated potent bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.govresearchgate.net This compound was found to indirectly target the essential mycolic acid transporter MmpL3 by disrupting the proton motive force of the bacterial cell membrane. nih.gov

Additionally, research into other nitro- and methoxy-substituted aromatic compounds has shown significant antitubercular potential. For example, a series of 3,5-dinitrobenzyl derivatives, some including methoxy groups, displayed high in vitro activity against mycobacteria. chemrxiv.org This suggests that the nitro and acetamide functional groups are valuable pharmacophores in the design of antitubercular agents. However, specific screening data for this compound against M. tuberculosis is not available in the cited sources.

Enzyme Inhibition Profiling

Studies on Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. researchgate.net Although this compound has not been specifically profiled as an AChE inhibitor in the available research, its structural components are present in other compounds that have been investigated for this activity.

For instance, various derivatives containing nitrophenyl and methoxyphenyl moieties have been synthesized and evaluated as AChE inhibitors. nih.govresearchgate.net The presence of an aromatic ring and specific functional groups allows for potential interactions with the active site of the AChE enzyme. However, without direct experimental data from an acetylcholinesterase inhibition assay for this compound, its capacity as an AChE inhibitor remains speculative.

Mechanism of Action Elucidation for N 3 Methoxy 4 Nitrophenyl Acetamide

Molecular Interactions with Biological Macromolecules

The biological activity of a compound is fundamentally dictated by its ability to interact with macromolecules. In the case of N-(3-Methoxy-4-nitrophenyl)acetamide, its chemical structure provides several key features that govern these interactions. Crystallographic studies of the closely related isomer, N-(4-methoxy-3-nitrophenyl)acetamide, reveal a nearly planar conformation of the methoxyphenylacetamide group. iucr.orgresearchgate.net This planarity can facilitate stacking interactions, particularly with the aromatic residues of proteins or the bases of nucleic acids.

The presence of both hydrogen bond donors (the amide N-H group) and acceptors (the amide carbonyl oxygen, the methoxy (B1213986) oxygen, and the nitro group oxygens) allows for a variety of hydrogen bonding patterns. nih.gov In the crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide, the N-H group acts as a hydrogen bond donor to a nitro oxygen atom of a neighboring molecule, forming chains. iucr.orgresearchgate.net This propensity for hydrogen bonding is a critical determinant of its interaction with the active sites of enzymes or the binding pockets of receptors.

The nitro group and the methoxy group significantly influence the electronic distribution of the phenyl ring, which can in turn affect its interactions. The methoxy group is electron-donating, while the nitro group is strongly electron-withdrawing, creating a dipole moment across the molecule that can guide its orientation within a biological binding site.

Interactive Table: Crystallographic Data for N-(4-Methoxy-3-nitrophenyl)acetamide

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 10.8740 (8)
b (Å) 7.0136 (6)
c (Å) 12.2891 (12)
β (°) 92.313 (5)
Volume (ų) 936.48 (14)

Data sourced from IUCrData. researchgate.net

Role of Nitro Group Bioreduction in Biological Effects

The nitroaromatic functionality is a key feature of this compound and is known to be susceptible to enzymatic reduction in biological systems. This bioreduction can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which are often implicated in both the therapeutic and toxicological effects of nitroaromatic compounds. While direct studies on the bioreduction of this compound are limited, the metabolism of other nitroaromatic compounds is well-documented. For instance, the biological activity of some nitroaromatic compounds is dependent on their reduction to reactive intermediates that can then covalently modify cellular macromolecules.

Elucidation of Target Enzymes and Receptors

Identifying the specific molecular targets of this compound is crucial for a comprehensive understanding of its mechanism of action. Research into structurally related compounds provides some potential avenues for investigation. For example, various acetamide (B32628) derivatives have shown a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, suggesting a diverse array of potential protein targets.

Binding Affinity Studies with Protein Targets

To date, specific binding affinity studies for this compound with identified protein targets have not been extensively reported in the public domain. Such studies, often employing techniques like isothermal titration calorimetry or surface plasmon resonance, would be invaluable in quantifying the strength of the interaction between the compound and its biological targets.

Functional Impact on Target Protein Activity

The functional consequence of this compound binding to a protein target could range from inhibition to activation of enzymatic activity, or modulation of receptor signaling. For example, related 2-phenoxy-N-phenylacetamide derivatives have been investigated as potential antitubercular agents, suggesting that their mechanism may involve the inhibition of essential enzymes in Mycobacterium tuberculosis. mdpi.com

Investigation of Relevant Biochemical Pathways Affected

The interaction of this compound with its molecular targets can be expected to modulate one or more biochemical pathways. Given the diverse activities of related acetamides, the pathways affected could be numerous and context-dependent. For instance, if the compound were to target an enzyme involved in inflammatory signaling, it could modulate pathways such as the cyclooxygenase or lipoxygenase pathways. Similarly, if it were to have antimicrobial properties, it might interfere with essential metabolic pathways in the target organism, such as cell wall synthesis or nucleic acid replication. Further research is required to delineate the specific biochemical pathways perturbed by this compound.

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like molecules. It is instrumental in predicting a wide array of molecular properties with high accuracy.

A primary application of DFT is the optimization of the molecular geometry to its lowest energy state. This process yields precise information on bond lengths, bond angles, and dihedral angles. For N-(3-Methoxy-4-nitrophenyl)acetamide, this would involve determining the spatial arrangement of the methoxy (B1213986), nitro, and acetamide (B32628) groups relative to the phenyl ring. Such data is crucial for understanding the molecule's stability and conformational preferences.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data could not be located.

Parameter Bond/Atoms Involved Calculated Value
Bond Length C-N (nitro) e.g., ~1.45 Å
Bond Length C-O (methoxy) e.g., ~1.36 Å
Bond Angle O-N-O (nitro) e.g., ~125°
Dihedral Angle C-C-N-C (acetamide) e.g., ~30°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability. From these energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactive nature.

Table 2: Hypothetical Frontier Molecular Orbital and Reactivity Index Data (Illustrative) This table is for illustrative purposes only, as specific data could not be located.

Parameter Abbreviation Calculated Value (eV)
Highest Occupied Molecular Orbital EHOMO e.g., -6.5
Lowest Unoccupied Molecular Orbital ELUMO e.g., -2.1
Energy Gap ΔE e.g., 4.4
Chemical Hardness η e.g., 2.2
Chemical Softness S e.g., 0.45

An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amide hydrogen, indicating a site for nucleophilic interaction.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting ligand-target interactions.

Docking simulations of this compound against a specific protein target would predict its binding mode within the active site. The simulation calculates a docking score or binding affinity (often in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. These simulations would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces stabilizing the ligand-receptor complex.

Table 3: Hypothetical Molecular Docking Results (Illustrative) This table is for illustrative purposes only, as specific data could not be located.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Example Kinase e.g., -8.2 e.g., LYS76, GLU91, LEU128
Example Oxidase e.g., -7.5 e.g., TYR310, PHE420, ARG512

A crucial output of docking simulations is the identification of specific amino acid residues within the protein's binding pocket that are key for the interaction. For this compound, this could involve the amide group acting as a hydrogen bond donor or acceptor, or the phenyl ring engaging in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding site. This information is vital for understanding the mechanism of action and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built on the premise that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its biological effect.

For a compound like this compound, a QSAR model would typically involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure. Examples of relevant descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The nitro group (-NO2) in this compound is a strong electron-withdrawing group, which would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for hydrophobicity, which influences how a molecule is distributed and transported in biological systems.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

While specific QSAR studies featuring this compound are scarce, research on related classes of compounds, such as nitrophenyl derivatives, highlights the utility of this approach. For instance, QSAR analyses on nitrophenyls have demonstrated the importance of electronegative substitutions for polar interactions with biological receptors. nih.gov Such studies often reveal that specific structural features, like the presence and position of nitro and methoxy groups, are crucial for activity.

A hypothetical QSAR study on a series of analogs of this compound could lead to a model that predicts their activity against a particular biological target. This model could then be used to design new, more potent compounds by suggesting modifications to the parent structure that are predicted to enhance biological activity.

Table 1: Examples of Molecular Descriptors Relevant to QSAR Studies

Descriptor TypeSpecific DescriptorPotential Influence on this compound's Activity
Electronic Partial Atomic ChargesThe electron-withdrawing nitro group and electron-donating methoxy group create a specific charge distribution that can be crucial for receptor binding.
Dipole MomentInfluences the overall polarity of the molecule, affecting its solubility and ability to cross biological membranes.
Steric Molecular VolumeDetermines the fit of the molecule into a receptor's binding pocket.
Surface AreaRelates to the extent of interaction the molecule can have with its environment.
Hydrophobic LogPAffects absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Wiener IndexA numerical representation of the molecule's branching, which can be correlated with various physical and biological properties.

In Silico Prediction of Biological Activity

In silico prediction of biological activity involves the use of computational methods to screen compounds for potential interactions with biological targets, such as enzymes and receptors. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. Common in silico methods include molecular docking and pharmacophore modeling.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. By calculating the binding affinity, molecular docking can help to identify potential biological targets for a compound. For this compound, docking studies could be performed against a variety of receptors to predict its potential pharmacological effects. For example, studies on other nitrophenyl-containing compounds have used molecular docking to explore their binding to targets like dehydrogenase and anti-inflammatory proteins. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. A pharmacophore model can be generated based on a set of known active compounds and then used to screen new compounds, like this compound, for the presence of these essential features.

ADMET Prediction: In addition to predicting biological activity, in silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial for assessing the drug-likeness of a molecule. For instance, adherence to Lipinski's Rule of Five is a commonly used filter to evaluate the potential for a compound to be orally active. In silico ADMET prediction for this compound would provide valuable insights into its pharmacokinetic and safety profiles. Studies on various acetamide derivatives often include in silico ADMET predictions to assess their drug-like properties. nih.gov

Table 2: In Silico Prediction Methods and Their Application to this compound

MethodDescriptionPotential Application for this compound
Molecular Docking Predicts the binding mode and affinity of a ligand to a receptor.To identify potential protein targets and predict its mechanism of action at a molecular level.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups for biological activity.To screen for potential activities based on known pharmacophores of various drug classes.
ADMET Prediction Predicts the pharmacokinetic and toxicological properties of a molecule.To assess its potential as a drug candidate by predicting properties like oral bioavailability and potential toxicity.
Virtual Screening Computationally screens large libraries of compounds against a biological target.This compound could be included in virtual screening libraries to assess its potential against a wide range of diseases.

Preclinical Investigations of N 3 Methoxy 4 Nitrophenyl Acetamide and Its Analogs

In Vitro Biological Assays for Efficacy

The in vitro efficacy of analogs of N-(3-Methoxy-4-nitrophenyl)acetamide has been explored against various pathological targets, including bacteria and cancer cell lines. These studies are fundamental in identifying the potential therapeutic utility and mechanism of action of this chemical class.

Research into novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has demonstrated their potential as antitubercular agents. A series of these compounds exhibited potent to moderate activity against Mycobacterium tuberculosis H₃₇Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. mdpi.com Notably, the most active compound, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, showed a significant MIC value of 4 μg/mL against both the standard H₃₇Rv strain and a rifampin-resistant clinical isolate. mdpi.com

In the realm of antibacterial research, the activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae has been investigated. This compound was found to have bactericidal activity, meaning it is capable of killing the bacteria. mdpi.com The study highlighted that the presence of a chloro atom in the acetamide (B32628) group appears to be important for the biological activity of the molecule. mdpi.com Phenylacetamide derivatives in general have been noted for their antimicrobial properties. nih.gov

Furthermore, various phenylacetamide analogs have been assessed for their anticancer potential. nih.gov Studies show that derivatives featuring a nitro moiety tend to exhibit greater cytotoxic effects against cancer cells than those with a methoxy (B1213986) group. nih.gov This suggests that the specific substitutions on the phenyl ring are crucial in determining the compound's biological effect.

Compound/Analog ClassAssay TypeTarget Organism/Cell LineKey Efficacy FindingsReference
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesAntitubercular Activity (MIC)Mycobacterium tuberculosis H₃₇RvPotent to moderate activity (MICs: 4-64 μg/mL). mdpi.com
2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamideAntitubercular Activity (MIC)Rifampin-resistant M. tuberculosisMIC of 4 μg/mL. mdpi.com
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideAntibacterial Activity (MIC/MBC)Klebsiella pneumoniaeDemonstrated bactericidal effects. mdpi.com
2-(4-Fluorophenyl)-N-phenylacetamide derivatives (with nitro group)Anticancer CytotoxicityPC3 (Prostate Carcinoma), MCF-7Higher cytotoxicity compared to analogs with a methoxy group. nih.gov

In Vivo Model Studies for Pharmacological Effects (General Efficacy)

While specific in vivo efficacy studies on this compound are not extensively detailed in the available literature, the pharmacological effects can be inferred from its parent class, the 4-alkoxyacetanilides. This class of compounds is known to produce analgesic (pain-relieving) and antipyretic (fever-reducing) effects. The prevailing belief is that these actions are mediated through the central nervous system.

Compound ClassPotential Pharmacological EffectProposed Mechanism of ActionReference
4-Alkoxyacetanilides (Parent class)Analgesic (Pain relief)Action on sensory tracts of the spinal cord.N/A
4-Alkoxyacetanilides (Parent class)Antipyretic (Fever reduction)Action on the brain to lower the temperature set point.N/A
Nitrated MetabolitesModulation of Pharmacology/ToxicityFormed in vivo during oxidative stress.N/A

Preliminary Safety Profiling and Cytotoxicity Assessment

The preliminary safety and cytotoxicity of this compound analogs have been evaluated through various in vitro assays, providing initial insights into their potential impact on both cancerous and normal cells.

Synthetic phenylacetamide derivatives have demonstrated significant cytotoxic effects against several human cancer cell lines, including MDA-MB-468 (breast cancer), PC12 (pheochromocytoma), and MCF7 (breast cancer). tbzmed.ac.ir The potency of these compounds appears to be influenced by the nature and position of substituents on the phenyl ring. For instance, a derivative with a para-nitro group (Compound 3j) showed a strong cytotoxic effect against MDA-MB468 cells, with a half-maximal inhibitory concentration (IC₅₀) of 0.76±0.09 µM. tbzmed.ac.ir This highlights the potential of nitrated acetamides as anticancer agents. tbzmed.ac.irtbzmed.ac.ir

In addition to evaluating efficacy, studies on antitubercular analogs also included preliminary safety assessments. The highly potent antitubercular compound, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, was tested against six different tumor cell lines and a normal Vero cell line. mdpi.com It demonstrated no inhibitory effects on the tumor cells and had a good safety profile in the normal Vero cells, suggesting a degree of selectivity. mdpi.com

Further safety profiling of an antibacterial analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, involved assessing its hemolytic potential—the ability to damage red blood cells. The analysis showed a low level of hemolysis, indicating favorable results that support the potential for future in vivo toxicological testing. mdpi.com

Compound/AnalogAssay TypeCell Line(s)Key Safety/Cytotoxicity FindingReference
Phenylacetamide derivative with para-nitro group (Compound 3j)Cytotoxicity (IC₅₀)MDA-MB-468 (Breast Cancer)IC₅₀ = 0.76±0.09 µM. tbzmed.ac.ir
Phenylacetamide derivative with meta-fluoro group (Compound 3b)Cytotoxicity (IC₅₀)MDA-MB-468 (Breast Cancer)IC₅₀ = 1.5±0.12 µM. tbzmed.ac.ir
Phenylacetamide derivative with para-chloro group (Compound 3f)Cytotoxicity (IC₅₀)MDA-MB-468 (Breast Cancer)IC₅₀ = 1±0.13 µM. tbzmed.ac.ir
2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamideCytotoxicity (MTT Assay)Vero (Normal Kidney Cells) & 6 Tumor Cell LinesGood safety profile in Vero cells; no inhibitory effects on tested tumor lines. mdpi.com
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideHemolysis AssayHuman Red Blood CellsLow hemolytic potential. mdpi.com

Future Directions and Therapeutic Prospects

Exploration of N-(3-Methoxy-4-nitrophenyl)acetamide in Drug Discovery Programs

The exploration of this compound in drug discovery is largely propelled by the established pharmacological activities of its structural components. The acetamide (B32628) and nitrophenyl groups are known pharmacophores that contribute to a wide range of biological effects, suggesting several promising avenues for investigation.

Derivatives of acetamide are recognized for their diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com For instance, certain 2-phenoxy-N-phenylacetamide derivatives have been identified as potent antitubercular agents, showing efficacy against both drug-sensitive and rifampin-resistant strains of M. tuberculosis H37Rv. mdpi.com Similarly, other acetamide compounds have demonstrated antibacterial and antifungal activity. mdpi.com

The nitroaromatic component is particularly significant in the context of oncology. nih.gov Nitroaromatic compounds are foundational to the design of hypoxia-activated prodrugs, which are inactive substances that become potent cytotoxic agents under the low-oxygen conditions characteristic of solid tumors. mdpi.com This targeted activation mechanism offers a strategy for selective cancer treatment while minimizing damage to healthy, well-oxygenated tissues. mdpi.com Research has demonstrated that synthetic nitroaromatic compounds can exhibit high antiproliferative activity against various human cancer cell lines, with some advancing to in vivo studies in murine tumor models. nih.gov The mechanism for some of these compounds is believed to be related to their alkylating properties. nih.gov

Given these precedents, the this compound scaffold is a candidate for developing new agents in several key therapeutic areas.

Table 1: Potential Therapeutic Applications Based on Core Moieties

Structural MoietyTherapeutic AreaObserved Biological ActivityPotential Application for Derivatives
AcetamideInfectious DiseaseAntitubercular, Antibacterial, Antifungal mdpi.commdpi.comDevelopment of new-generation antimicrobial agents.
AcetamideInflammationAnti-inflammatory, Antioxidant mdpi.comInvestigation for chronic inflammatory conditions.
NitrophenylOncologyAntiproliferative, Cytotoxic nih.govUse as a scaffold for novel anticancer drugs.
NitrophenylOncologyHypoxia-activated cytotoxicity mdpi.comDesign of targeted prodrugs for solid tumors.

Development of Novel Heterocyclic Systems Incorporating the Core Structure

A significant future direction for this compound lies in its use as a building block for the synthesis of more complex and pharmacologically active heterocyclic compounds. The nitrophenyl group serves as a versatile chemical handle for constructing novel ring systems with potential therapeutic value.

One notable example is the synthesis of 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives. acs.org In this process, precursors containing a nitrophenyl group undergo regioselective cyclocondensation reactions to yield complex polycyclic structures. acs.org These resulting heterocyclic systems have been subjected to biological evaluation, revealing promising anticancer and antioxidant properties. acs.orgresearchgate.net

Specifically, certain novel (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides and 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides derived from nitrophenyl precursors have demonstrated moderate to strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines. acs.org Some of these synthesized compounds exhibited greater potency than the standard chemotherapeutic agent doxorubicin (B1662922) in in vitro assays. acs.org Furthermore, many of the synthesized compounds showed high antioxidant activity, as measured by their ability to scavenge the stable radical 2,2-diphenyl-1-picrylhydraziyl (DPPH). acs.org

The this compound structure is an ideal starting point for such synthetic strategies. The methoxy (B1213986) and acetamide groups can influence the electronic properties and reactivity of the aromatic ring, while the nitro group can be reduced to an amine, providing a key reactive site for cyclization and further molecular elaboration. This versatility allows for the creation of diverse chemical libraries of novel heterocyclic compounds for biological screening.

Table 2: Heterocyclic Derivatives from Nitrophenyl Precursors and Their Bioactivity

Compound ClassTarget Cancer Cell LineReported Activity (IC₅₀)Reference
Substituted 3-ethylthio-5,6,7,8-tetrahydroisoquinolinePACA2 (Pancreatic)53.5 µM acs.org
(Tetrahydroisoquinolin-3-ylthio)acetamide Derivative 5hPACA2 (Pancreatic)25.9 µM acs.org
(Tetrahydroisoquinolin-3-ylthio)acetamide Derivative 5cPACA2 (Pancreatic)60.1 µM acs.org
Thieno[2,3-c]isoquinoline-2-carboxamide Derivative 6bA549 (Lung)34.9 µM acs.org
Thieno[2,3-c]isoquinoline-2-carboxamide Derivative 6gA549 (Lung)46.3 µM acs.org
Thieno[2,3-c]isoquinoline-2-carboxamide Derivative 6dA549 (Lung)57.6 µM acs.org

Translational Research Opportunities for this compound Derivatives

Translational research aims to bridge the gap between preclinical laboratory discoveries and their application in clinical practice. The derivatives of this compound, particularly the novel heterocyclic compounds with demonstrated anticancer activity, present clear opportunities for advancement along the translational pathway.

The initial step involves moving beyond in vitro cell line studies to more complex preclinical models. nih.gov Compounds that show high potency and selectivity against cancer cells, such as the tetrahydroisoquinoline and thieno[2,3-c]isoquinoline derivatives, would be candidates for in vivo efficacy studies using animal models of cancer. nih.govacs.org These studies are critical for evaluating a compound's antitumor effects, understanding its pharmacokinetic profile, and establishing a preliminary safety margin. nih.govnih.gov

A particularly compelling translational opportunity lies in exploiting the nitro group inherent in the parent scaffold. The development of hypoxia-activated agents is a major focus in modern oncology research. mdpi.com Derivatives of this compound could be specifically designed as prodrugs that release a cytotoxic agent upon reduction of the nitro group within the hypoxic tumor microenvironment. This approach could lead to more effective and safer therapies for solid tumors that are often resistant to conventional chemotherapy and radiation. mdpi.com

Furthermore, the field of comparative oncology, which studies naturally occurring cancers in animals to inform human cancer treatment, offers a powerful translational platform. nih.gov For example, canine mammary gland neoplasia is considered a valuable model for human breast cancer. nih.gov Testing promising this compound derivatives in such comparative models could accelerate their development and provide crucial insights into their therapeutic potential before human clinical trials.

The ultimate goal of this translational research is to identify lead compounds that can be optimized and advanced into Phase I clinical trials. The versatility of the this compound core structure provides a robust platform for generating a pipeline of drug candidates with the potential to become next-generation targeted therapies.

Q & A

[Basic] What are the standard synthetic routes for N-(3-Methoxy-4-nitrophenyl)acetamide, and how is structural purity validated?

Answer:
The compound is typically synthesized via multi-step reactions involving nitration and acetylation. A common approach includes:

Nitration of precursor : Reacting 3-methoxyacetanilide with nitric acid under controlled temperature (0–5°C) to introduce the nitro group at the 4-position .

Purification : Recrystallization using ethanol/water mixtures to isolate the product.

Characterization :

  • NMR (¹H and ¹³C): Key signals include aromatic protons (δ 7.5–8.5 ppm) and the acetamide methyl group (δ 2.1 ppm) .
  • HPLC : A C18 column with UV detection (λ = 254 nm) confirms purity >98% .
  • Mass spectrometry : Molecular ion peak at m/z 224.2 (M+H⁺) .

[Advanced] How can conflicting spectroscopic data during structural elucidation be resolved?

Answer:
Conflicts often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting or coalescence .
  • X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., nitro group positioning) via bond-length analysis .
  • Comparative IR analysis : Nitro group stretches (~1520 cm⁻¹) and acetamide C=O (~1680 cm⁻¹) confirm functional groups .
  • DFT calculations : Predict NMR/IR spectra for comparison with experimental data .

[Basic] What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved N95 respirators if aerosolized .
  • Engineering controls : Conduct reactions in fume hoods with negative pressure .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

[Advanced] What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT/Molecular docking : Calculate Fukui indices to identify electrophilic sites (e.g., nitro group para to methoxy) .
  • Hammett substituent constants : Predict σ values for the 3-methoxy-4-nitro group (σ ≈ 0.78) to model reaction rates .
  • MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

[Basic] How should stability studies be designed for this compound under varying storage conditions?

Answer:

  • Thermal stability : Use TGA/DSC to determine decomposition temperature (typically >200°C) .
  • Photostability : Store in amber vials; monitor UV-vis spectra after 48-hour light exposure (ICH Q1B guidelines) .
  • Hydrolytic stability : Test pH-dependent degradation (pH 1–13) via HPLC at 25°C/40°C .

[Advanced] How can byproducts from synthesis be identified and minimized?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., di-nitrated byproducts) using a Q-TOF mass spectrometer .
  • Reaction optimization : Reduce HNO₃ excess (<1.2 eq.) and control temperature to suppress over-nitration .
  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate nitro isomers .

[Advanced] What mechanistic insights explain the compound’s selectivity in Suzuki-Miyaura couplings?

Answer:

  • Pd-catalyzed coupling : The nitro group acts as a directing group, favoring ortho C–H activation.
  • Steric effects : Methoxy groups hinder coupling at the 3-position, directing reactivity to the 4-nitro site .
  • Computational evidence : NBO analysis shows stronger Pd–nitro orbital overlap compared to methoxy .

[Basic] Which analytical techniques quantify trace impurities in research-grade samples?

Answer:

  • GC-MS : Detects volatile byproducts (e.g., residual solvents) with LOD <0.1% .
  • ¹H NMR with ERETIC2 : Quantifies non-deuterated impurities using an external reference .
  • Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methoxy-4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Methoxy-4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.